Methyl 6-amino-4-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 6-amino-4-methoxyquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-methoxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 6-amino-4-methoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-amino-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the specific functional groups.
4-Aminoquinoline: A derivative with an amino group at the 4-position.
6-Methoxyquinoline: A derivative with a methoxy group at the 6-position
Uniqueness
Methyl 6-amino-4-methoxyquinoline-2-carboxylate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 6-amino-4-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,13H2,1-2H3 |
InChI Key |
XAGVKFYLYHFULK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
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